1-Acetyl-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0<2,7>.0<9,14>.0<15,19>]nonadec a-2(7),3,5,9(14),10,12-hexaen-17-yl)benzene
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Overview
Description
The compound “1-Acetyl-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0<2,7>.0<9,14>.0<15,19>]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl)benzene” is a complex organic molecule . It has a linear formula of C22H18N2O4 .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The InChI code for this compound is 1S/C22H18N2O4/c1-11(25)23(12(2)26)24-21(27)19-17-13-7-3-4-8-14(13)18(20(19)22(24)28)16-10-6-5-9-15(16)17/h3-10,17-20H,1-2H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 374.4 . It’s a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available from the current data.Scientific Research Applications
Given the absence of direct matches, we can infer the general scientific interest in structurally complex compounds involves:
Synthesis and Characterization : Research often focuses on the synthesis of novel compounds, elucidating their structures, and understanding their chemical properties. Studies like those on "10-Methyl-9,11-annulated dibenzobarrelene" (Tomson Devassia et al., 2018) explore the structural characterization of complex molecules, providing insights into the synthetic strategies and chemical interactions that could be relevant for the synthesis and study of the given compound.
Mechanistic Insights and Chemical Reactivity : Understanding the reactivity and mechanisms underlying the formation of complex molecules is crucial. For instance, research on "Single diastereomers of polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes" (P. Pádár et al., 2006) and "Double Intramolecular Transacetalization of Polyhydroxy Acetals" (S. Asare-Nkansah & B. Wünsch, 2016) examines the intricate reactions and pathways to achieve structurally unique frameworks, which could be extrapolated to or inspire methods for synthesizing and understanding the compound .
Potential Applications : While direct applications of the specified compound were not identified, research on structurally unique and complex molecules often aims to explore their potential uses in various domains such as materials science, catalysis, and as bioactive molecules. The exploration of "Cyclometalated Compounds" (B. O. and P. Steel, 1998) highlights the process of creating compounds with potential applications in materials science and organometallic chemistry.
Safety and Hazards
Properties
IUPAC Name |
17-(4-acetylphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO3/c1-14(28)15-10-12-16(13-11-15)27-25(29)23-21-17-6-2-3-7-18(17)22(24(23)26(27)30)20-9-5-4-8-19(20)21/h2-13,21-24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGNXWCMEFDWEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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